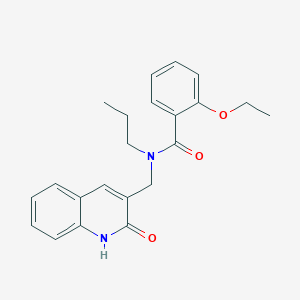
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as EHPQMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EHPQMB is a synthetic compound that was first synthesized in 2008. Since then, it has been studied extensively for its potential use in various applications, including as an anti-cancer agent, as a fluorescent probe, and as a potential therapeutic agent for neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is a hallmark of many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide derivatives with improved solubility and bioavailability. Another area of interest is the use of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide as a fluorescent probe for imaging applications. Finally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-3-aminomethylquinoline in the presence of a base. The resulting product is then treated with butyric anhydride to yield N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research for N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is its use as an anti-cancer agent. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been shown to induce apoptosis, or cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24(18-10-12-19(13-11-18)27-4-2)15-17-14-16-8-5-6-9-20(16)23-22(17)26/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROAJZYPAZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)
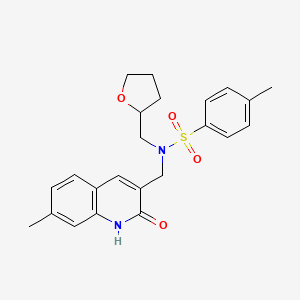
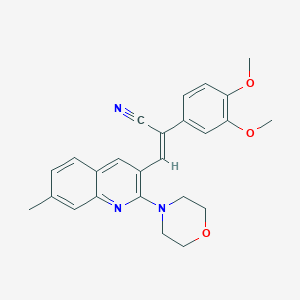
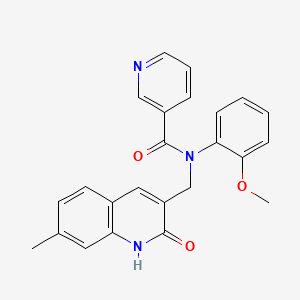
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)

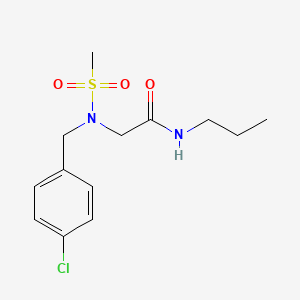
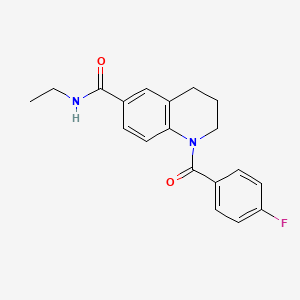
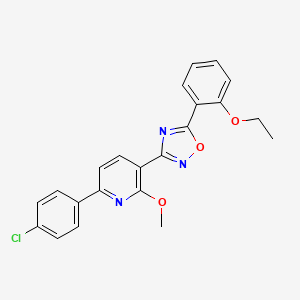
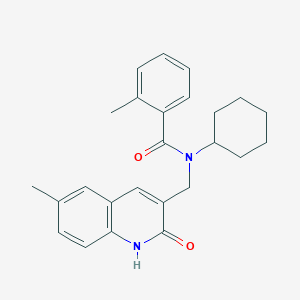

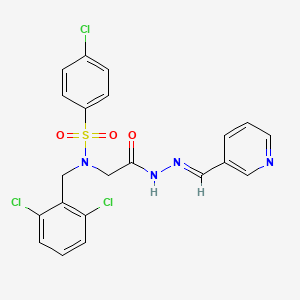
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
